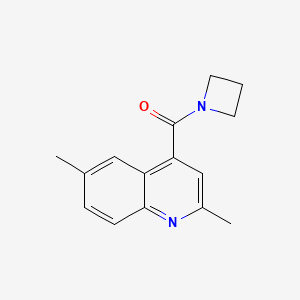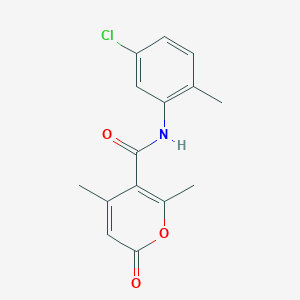
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HPPB, is a small molecule that has been studied for its potential therapeutic effects. HPPB is a benzamide derivative that has been shown to have promising results in various scientific research studies.
作用機序
The mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the formation of beta-amyloid plaques by reducing the production of beta-amyloid peptides. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce inflammation in various animal models. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its reproducible synthesis method, which allows for the production of pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in large quantities. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have promising results in various scientific research studies, making it a potential therapeutic agent for various diseases. However, one of the limitations of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its limited bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to further investigate the mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide and to identify its molecular targets. Another potential direction is to develop more efficient methods for delivering 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide to the brain to improve its bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo, which could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a small molecule that has been studied for its potential therapeutic effects. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is reproducible and scalable, and 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has shown promising results in various scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, making it a potential therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo and to identify its molecular targets, which could lead to the development of new therapeutic agents.
合成法
The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 2-hydroxy-3-methylbenzoic acid with N-(1-propan-2-ylpiperidin-4-yl)amine in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been reported in various scientific journals and has been shown to be a reproducible and scalable method.
科学的研究の応用
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its potential therapeutic effects in various scientific research studies. One of the main applications of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been studied for its potential anti-inflammatory effects and has shown promising results in reducing inflammation in various animal models.
特性
IUPAC Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-9-7-13(8-10-18)17-16(20)14-6-4-5-12(3)15(14)19/h4-6,11,13,19H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFBWVJUMAKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)
